molecular formula C22H21NO2 B262326 N,N-dibenzyl-3-methoxybenzamide

N,N-dibenzyl-3-methoxybenzamide

Cat. No. B262326
M. Wt: 331.4 g/mol
InChI Key: IOPLTMOJYOFZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-3-methoxybenzamide, also known as DBMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DBMB is a benzamide derivative that has been synthesized through a multistep process using several reagents and techniques.

Mechanism of Action

N,N-dibenzyl-3-methoxybenzamide is believed to exert its effects through the modulation of GABA receptors. GABA receptors are ionotropic receptors that are activated by the neurotransmitter GABA. N,N-dibenzyl-3-methoxybenzamide has been shown to enhance the activity of GABA receptors by increasing the affinity of GABA for the receptor binding site. This results in an increase in the inhibitory tone of GABAergic neurotransmission, which leads to the observed anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
N,N-dibenzyl-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the reduction of neuronal excitability, and the induction of sedation. N,N-dibenzyl-3-methoxybenzamide has also been shown to have anticonvulsant effects, which may be attributed to the modulation of voltage-gated ion channels involved in the generation and propagation of epileptic activity.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-3-methoxybenzamide has several advantages for use in lab experiments, including its ability to modulate GABAergic neurotransmission, its ease of synthesis, and its relative stability. However, N,N-dibenzyl-3-methoxybenzamide has several limitations, including its low water solubility, which may limit its bioavailability and require the use of organic solvents for administration.

Future Directions

There are several future directions for research on N,N-dibenzyl-3-methoxybenzamide, including the investigation of its potential therapeutic applications in the treatment of epilepsy, anxiety, and sleep disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N,N-dibenzyl-3-methoxybenzamide and its effects on other neurotransmitter systems. Finally, the development of more water-soluble derivatives of N,N-dibenzyl-3-methoxybenzamide may improve its bioavailability and facilitate its use in clinical settings.
Conclusion
In conclusion, N,N-dibenzyl-3-methoxybenzamide is a synthetic compound that has potential applications in various fields of research. N,N-dibenzyl-3-methoxybenzamide has been shown to modulate GABAergic neurotransmission and exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. However, further research is needed to fully understand the mechanism of action of N,N-dibenzyl-3-methoxybenzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N,N-dibenzyl-3-methoxybenzamide involves several steps, including the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with dibenzylamine. The final step involves the reaction of the resulting N,N-dibenzyl-3-methoxybenzamide with sodium borohydride. The purity of the final product is ensured through recrystallization and characterization using various spectroscopic techniques.

Scientific Research Applications

N,N-dibenzyl-3-methoxybenzamide has been shown to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. N,N-dibenzyl-3-methoxybenzamide has been reported to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, N,N-dibenzyl-3-methoxybenzamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.

properties

Product Name

N,N-dibenzyl-3-methoxybenzamide

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-dibenzyl-3-methoxybenzamide

InChI

InChI=1S/C22H21NO2/c1-25-21-14-8-13-20(15-21)22(24)23(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3

InChI Key

IOPLTMOJYOFZIG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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